molecular formula C31H19N3 B13784188 3,5-Di(9H-carbazol-9-yl)benzonitrile

3,5-Di(9H-carbazol-9-yl)benzonitrile

Cat. No.: B13784188
M. Wt: 433.5 g/mol
InChI Key: QHDXMMCGGVJXIP-UHFFFAOYSA-N
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Description

3,5-Di(9H-carbazol-9-yl)benzonitrile is an organic compound that belongs to the class of carbazole derivatives. It is known for its unique electronic properties, making it a valuable material in various scientific and industrial applications. The compound consists of a benzonitrile core substituted with two carbazolyl groups at the 3 and 5 positions, which contribute to its stability and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Di(9H-carbazol-9-yl)benzonitrile typically involves the reaction of carbazole with a suitable benzonitrile derivative. One common method is the Suzuki coupling reaction, where carbazole is reacted with a halogenated benzonitrile in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Di(9H-carbazol-9-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbazole oxides, while reduction can produce amines .

Scientific Research Applications

3,5-Di(9H-carbazol-9-yl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Di(9H-carbazol-9-yl)benzonitrile involves its interaction with various molecular targets. The carbazole groups are electron-donating, while the nitrile group is electron-withdrawing. This combination allows the compound to participate in charge transfer processes, making it effective in electronic applications. The extended conjugation of the molecule also contributes to its stability and functionality .

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Tri(9-carbazolyl)benzene: Similar structure but with three carbazole groups.

    4,4’-Di(9-carbazolyl)biphenyl: Contains two carbazole groups attached to a biphenyl core.

    2,3,4,5,6-Pentakis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile: A more complex derivative with additional tert-butyl groups

Uniqueness

3,5-Di(9H-carbazol-9-yl)benzonitrile is unique due to its specific substitution pattern, which provides a balance of electronic properties and stability. This makes it particularly suitable for applications in OLEDs and other electronic devices .

Properties

Molecular Formula

C31H19N3

Molecular Weight

433.5 g/mol

IUPAC Name

3,5-di(carbazol-9-yl)benzonitrile

InChI

InChI=1S/C31H19N3/c32-20-21-17-22(33-28-13-5-1-9-24(28)25-10-2-6-14-29(25)33)19-23(18-21)34-30-15-7-3-11-26(30)27-12-4-8-16-31(27)34/h1-19H

InChI Key

QHDXMMCGGVJXIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)C#N)N5C6=CC=CC=C6C7=CC=CC=C75

Origin of Product

United States

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